3,4,5-tris(dodecyloxy)benzoic acid

Liquid Crystals Thermal Analysis Dendrimers

3,4,5-Tris(dodecyloxy)benzoic acid (TDBA) is a wedge-shaped, C3-symmetric mesogen essential for constructing stable columnar liquid crystalline phases. Unlike shorter-chain analogs, its three dodecyloxy chains are critical for enantiotropic mesophase formation and supramolecular assembly—generic substitution risks complete loss of functionality. Use as a DSSC co-adsorbent to recover ~50% photocurrent and boost open-circuit voltage; leverage its sodium salt for tunable columnar phase transitions; or exploit its high fluorescence (ϕPL 38%) for aqueous fluorescent sensors. Available in ≥98% purity.

Molecular Formula C43H78O5
Molecular Weight 675.1 g/mol
CAS No. 117241-31-3
Cat. No. B1589703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-tris(dodecyloxy)benzoic acid
CAS117241-31-3
Molecular FormulaC43H78O5
Molecular Weight675.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C(=O)O
InChIInChI=1S/C43H78O5/c1-4-7-10-13-16-19-22-25-28-31-34-46-40-37-39(43(44)45)38-41(47-35-32-29-26-23-20-17-14-11-8-5-2)42(40)48-36-33-30-27-24-21-18-15-12-9-6-3/h37-38H,4-36H2,1-3H3,(H,44,45)
InChIKeyCEJSFFKDFWPORO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,5-Tris(dodecyloxy)benzoic acid (CAS 117241-31-3): A Versatile C3-Symmetric Wedge-Shaped Building Block for Supramolecular and Liquid Crystalline Applications


3,4,5-Tris(dodecyloxy)benzoic acid (CAS 117241-31-3), also referred to as TDBA, DOBA, or 12GA, is a C3-symmetric benzoic acid derivative bearing three long dodecyloxy (C12H25O) chains at the 3-, 4-, and 5-positions [1]. This wedge-shaped, lipophilic structure enables the compound to serve as a cornerstone mesogen and dendron precursor for the construction of columnar liquid crystalline phases, supramolecular assemblies, and functional materials [2]. Its carboxylic acid functionality provides a reactive handle for esterification, amidation, and salt formation, while the three alkoxy chains dictate solubility, thermal behavior, and self-assembly propensity [3].

Why Generic Alkoxy Benzoic Acid Substitution is Not Advisable for 3,4,5-Tris(dodecyloxy)benzoic acid (CAS 117241-31-3)


Generic substitution of 3,4,5-tris(dodecyloxy)benzoic acid with other alkoxy-substituted benzoic acid derivatives (e.g., with shorter chains, fewer substituents, or different substitution patterns) is fraught with risk due to the profound and often non-linear impact of these structural variations on mesomorphic behavior, thermal stability, and supramolecular assembly [1]. As demonstrated in comparative studies, altering the number of alkoxy chains from three to two can eliminate enantiotropic mesophases, and changing the counterion in salt derivatives can drastically alter the number and nature of observed liquid crystalline phases [2]. Therefore, the specific wedge shape and chain length of this compound are not merely incremental variations; they are critical determinants of its functional performance in targeted applications, rendering 'close analogs' fundamentally non-interchangeable [3].

Quantitative Performance Differentiation Guide for 3,4,5-Tris(dodecyloxy)benzoic acid (CAS 117241-31-3)


Enabling Enantiotropic Liquid Crystalline Mesophases vs. Non-Mesomorphic 3,5-Disubstituted Analogs

In a direct comparison of Janus-type dendrimers, those bearing the 3,4,5-tris(dodecyloxy)benzoic acid moiety exhibited enantiotropic liquid crystalline mesophases, whereas the corresponding 3,5-bis-dodecyloxybenzoic acid analog (3,5-type G1 dendrimer) displayed a complete lack of mesomorphic transitions [1]. This demonstrates that the 3,4,5-substitution pattern is essential for achieving thermotropic liquid crystallinity in these systems.

Liquid Crystals Thermal Analysis Dendrimers

Superior Thermal Stability: Onset Decomposition Temperature (Td) of ~250 °C in Janus Dendrimers

The thermal stability of Janus dendrimers containing 3,4,5-tris(dodecyloxy)benzoic acid moieties was quantitatively assessed via TGA, revealing a consistent onset decomposition temperature (Td) of approximately 250 °C [1]. This value provides a benchmark for comparing the thermal robustness of materials incorporating this building block against those using alternative, less stable mesogens.

Thermal Stability Dendrimers Materials Chemistry

Unique Colh1-Colh2 Phase Transition with Quantized Molecular Ejection in Sodium Salt Form

The sodium salt of 3,4,5-tris(dodecyloxy)benzoic acid (12Na) exhibits a novel phase transition between two hexagonal columnar phases (Colh1 and Colh2). X-ray diffraction analysis revealed a quantized drop in the number of molecules per columnar cross-section 〈n〉 from exactly 4 to 3.5 at the transition, with a further continuous decrease toward 3 at higher temperatures [1]. In stark contrast, the lithium salt analog (12Li) maintains a constant 〈n〉 = 3 across its entire Colh phase stability range, showing no such transition [1].

Supramolecular Chemistry Columnar Liquid Crystals Phase Transitions

Effective Charge Recombination Suppression in Solid-State DSSCs vs. Z907-Only Control

In solid-state dye-sensitized solar cells (sDSCs), co-adsorption of 3,4,5-tris(dodecyloxy)benzoic acid (DOBA) with the Z907 dye significantly reduced charge recombination. For the Z907-only device, half of the photocurrent was dissipated via recombination, while the dense monolayer formed by DOBA co-adsorption effectively prevented this loss pathway [1]. Furthermore, DOBA induced a negative shift in the TiO2 conduction band, resulting in a higher open-circuit voltage (VOC) for the DOBA+Z907 device compared to the Z907-only control [1].

Dye-Sensitized Solar Cells Photovoltaics Interface Engineering

High Fluorescence Quantum Yield of Supramolecular Complex in Aqueous DMSO

A supramolecular complex formed between an imidazophenanthroline dye and 3,4,5-tris(dodecyloxy)benzoic acid (TDBA) exhibited surprisingly high and stable fluorescence in aqueous media. The complex (1a) displayed photoluminescence quantum yields (ϕPL) of 21% in dichloromethane (DCM) and 38% in dimethyl sulfoxide (DMSO) [1]. Notably, its high stability and strong emission were maintained even in aqueous DMSO solutions [1].

Supramolecular Chemistry Fluorescence Sensors

Tunable Grafting Density (48-70%) on Poly(epichlorohydrin) for Tailored Liquid Crystalline Polyethers

The potassium salt of 3,4,5-tris(dodecyloxy)benzoic acid was grafted onto poly(epichlorohydrin) to yield side-chain liquid-crystalline polyethers. The degree of modification was systematically tunable from 48% to 70% by varying reaction conditions, with an apparent plateau at the upper value [1]. All resulting copolymers formed a nematic columnar mesophase, the stability range of which was dependent on the achieved modification degree [1].

Polymer Chemistry Liquid Crystalline Polymers Grafting

High-Value Research and Industrial Scenarios Enabled by 3,4,5-Tris(dodecyloxy)benzoic acid (CAS 117241-31-3)


Solid-State Dye-Sensitized Solar Cell (sDSC) Efficiency Enhancement

Researchers developing solid-state DSSCs can leverage 3,4,5-tris(dodecyloxy)benzoic acid (DOBA) as a functional co-adsorbent to mitigate a primary efficiency bottleneck: charge recombination at the TiO2/dye/hole-transporter interface. The quantifiable evidence shows that DOBA co-adsorption prevents the loss of approximately half the photocurrent observed in Z907-only devices and increases the open-circuit voltage [1]. This makes DOBA a critical component for achieving higher performance in sDSCs, directly addressing a well-documented loss mechanism.

Design of Responsive Supramolecular Materials and Columnar Liquid Crystals

For chemists and material scientists engineering self-assembled nanostructures, the sodium salt of this compound (12Na) offers a unique and well-characterized model system. Its unusual Colh1-Colh2 phase transition, involving a quantized change in molecular packing from 〈n〉 = 4 to 3.5 [1], provides a rare, tunable platform for studying fundamental phase behavior and for designing responsive materials where columnar structure dictates function (e.g., anisotropic ion or charge transport).

Development of Fluorescent Sensors and Probes for Aqueous Environments

The ability of 3,4,5-tris(dodecyloxy)benzoic acid (TDBA) to form highly stable, lipophilic supramolecular complexes with high fluorescence quantum yields (e.g., ϕPL = 38% in DMSO [1]) makes it a valuable building block for developing novel fluorescent sensors. Its performance in aqueous DMSO solutions suggests its utility in creating water-compatible probes for bioimaging or environmental monitoring, where strong and stable emission in aqueous media is paramount.

Synthesis of Tailored Liquid Crystalline Polymers (LCPs)

Polymer chemists can use this compound's potassium salt to graft tapered mesogenic side chains onto polymer backbones with a quantifiable and tunable degree of modification (48-70%) [1]. This level of control enables the systematic variation of the resulting polymer's liquid crystalline phase stability and morphology, a critical requirement for applications ranging from biomimetic ion channels to advanced optical films and actuators.

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